Cl2Mo
Molybdenum dichloride
CAS No.: 13478-17-6
Cat. No.: VC0535965
Molecular Formula: MoCl2
Cl2Mo
Molecular Weight: 166.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 13478-17-6 | 
|---|---|
| Molecular Formula | MoCl2 Cl2Mo | 
| Molecular Weight | 166.9 g/mol | 
| IUPAC Name | dichloromolybdenum | 
| Standard InChI | InChI=1S/2ClH.Mo/h2*1H;/q;;+2/p-2 | 
| Standard InChI Key | DBGPLCIFYUHWKA-UHFFFAOYSA-H | 
| SMILES | Cl[Mo]Cl | 
| Canonical SMILES | Cl[Mo](Cl)(Cl)(Cl)(Cl)Cl | 
| Appearance | Solid powder | 
Introduction
Structural Characteristics of Molybdenum Dichloride
Cluster-Based Architecture
Molybdenum dichloride adopts a cluster-based structure rather than the close-packed arrangements observed in conventional metal dihalides like cadmium chloride (CdCl₂) . The compound Mo₆Cl₁₂ consists of cubic [Mo₆Cl₈]⁴⁺ clusters interconnected by bridging chloride ligands. Each molybdenum atom resides within an octahedral Mo₆ core, surrounded by a cube of eight chloride ions. The coordination environment of each Mo²⁺ ion includes four triply bridging chloride ligands, four neighboring Mo atoms, and one terminal chloride ligand . This arrangement results in a 24-electron cluster, with each Mo²⁺ contributing four electrons to the bonding framework .
The stability of the Mo₆¹²⁺ core persists even during ligand substitution reactions, enabling the formation of derivatives such as [Mo₆Cl₁₄]²⁻. This structural resilience contrasts sharply with mononuclear molybdenum complexes, highlighting the thermodynamic favorability of metal-metal bonding in early transition metal halides .
Table 1: Structural Comparison of MoCl₂ and CdCl₂
| Property | MoCl₂ (Mo₆Cl₁₂) | CdCl₂ | 
|---|---|---|
| Structure Type | Cluster-based polymer | Layered close-packed | 
| Coordination Geometry | Octahedral Mo₆ core | Octahedral Cd²⁺ sites | 
| Bridging Ligands | Chloride | Chloride | 
| Electron Configuration | 24-electron cluster | 18-electron Cd²⁺ ions | 
Crystallographic Data
MoCl₂ crystallizes in a cubic system, with each unit cell containing multiple Mo₆Cl₁₂ clusters. The Mo–Mo bond distances within the octahedral core range from 2.60 to 2.65 Å, consistent with single-bond interactions . The Mo–Cl terminal bond lengths measure approximately 2.30 Å, while bridging Mo–Cl bonds extend to 2.50 Å, reflecting their weaker bonding character .
Synthesis and Preparation
Reduction of Molybdenum(V) Chloride
The primary synthesis route for Mo₆Cl₁₂ involves the reduction of molybdenum pentachloride (MoCl₅) with elemental molybdenum at elevated temperatures:
This reaction proceeds via intermediates such as MoCl₃ and MoCl₄, which are subsequently reduced by excess molybdenum metal. Conducted in a tube furnace at 600–650°C, the process yields polymeric Mo₆Cl₁₂ as a crystalline solid .
Table 2: Synthesis Conditions for MoCl₂
| Parameter | Value | 
|---|---|
| Reactants | MoCl₅, Mo (metal) | 
| Temperature | 600–650°C | 
| Atmosphere | Inert (e.g., argon) | 
| Product | Mo₆Cl₁₂ | 
| Yield | Quantitative (excess Mo) | 
Alternative Routes
Physical and Chemical Properties
Elemental Composition and Isotopes
MoCl₂ comprises 57.5% molybdenum and 42.5% chlorine by mass . Natural molybdenum consists of seven stable isotopes, with ⁹⁸Mo (24.1%) and ⁹⁶Mo (16.7%) being the most abundant. Chlorine exists predominantly as ³⁵Cl (75.8%) and ³⁷Cl (24.2%) .
Table 3: Elemental Analysis of MoCl₂
| Element | Percentage by Mass | 
|---|---|
| Molybdenum | 57.5% | 
| Chlorine | 42.5% | 
Thermal Stability
MoCl₂ decomposes at 530°C, releasing chlorine gas and forming molybdenum subchlorides or elemental molybdenum. Differential scanning calorimetry (DSC) reveals an endothermic peak corresponding to cluster disintegration .
Reactivity and Derivative Formation
Ligand Exchange Reactions
The terminal chloride ligands in [Mo₆Cl₁₄]²⁻ undergo facile substitution with other halides or pseudohalides. For example, treatment with hydroiodic acid (HI) yields the iodo derivative [Mo₆Cl₈I₆]²⁻:
This reaction proceeds under mild conditions (25°C, 1 hour), underscoring the lability of the outer chloride ligands .
Acid-Base Behavior
MoCl₂ exhibits Lewis acidity, readily coordinating to donor solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). These adducts serve as precursors for further functionalization, including the deposition of molybdenum thin films via chemical vapor deposition (CVD) .
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